molecular formula C12H20N4O4S B2579005 methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate CAS No. 1797647-54-1

methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2579005
CAS No.: 1797647-54-1
M. Wt: 316.38
InChI Key: JGLPWQZAIRFVBZ-UHFFFAOYSA-N
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Description

Methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound featuring a pyrazole ring, a piperidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Scientific Research Applications

Methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the pyrazole and piperidine rings may contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as 1-methyl-1H-pyrazole-4-carboxaldehyde and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. These compounds share structural features with methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate but differ in their functional groups and overall reactivity .

Uniqueness

This compound is unique due to the combination of its pyrazole, piperidine, and sulfonamide moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler pyrazole derivatives. The presence of the sulfonamide group, in particular, enhances its potential for forming strong interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

methyl 4-[[(1-methylpyrazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4S/c1-15-9-11(8-13-15)21(18,19)14-7-10-3-5-16(6-4-10)12(17)20-2/h8-10,14H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLPWQZAIRFVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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